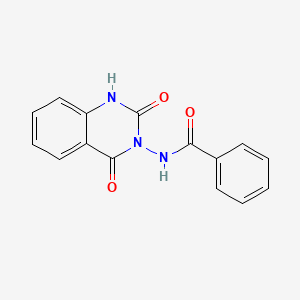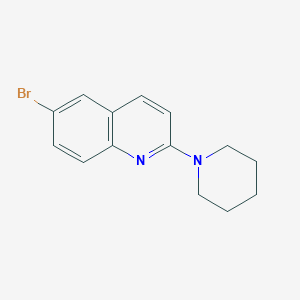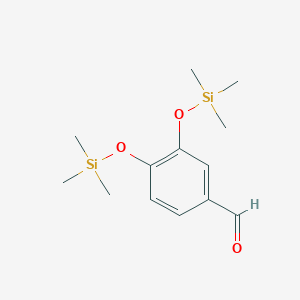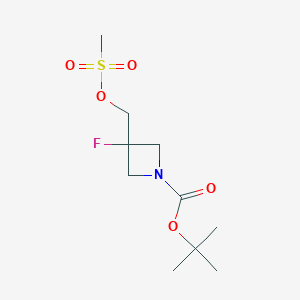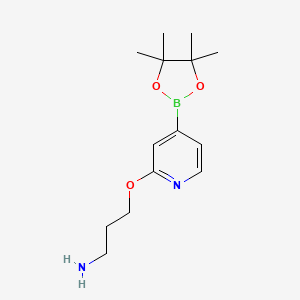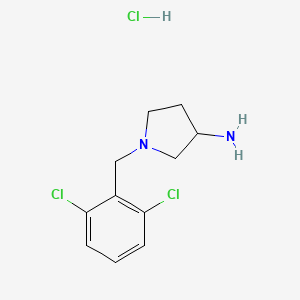![molecular formula C18H25NSi B11842147 N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 109202-53-1](/img/structure/B11842147.png)
N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-1-(trimethylsilyl)methanamine is an organic compound with the molecular formula C18H25NSi It is characterized by the presence of a trimethylsilyl group attached to a methanamine backbone, which is further substituted with two benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1-(trimethylsilyl)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibenzyl-1-(trimethylsilyl)methanamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-1-(trimethylsilyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield secondary or primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dibenzyl-1-(trimethylsilyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-1-(trimethylsilyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzyl groups may interact with hydrophobic pockets in target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-(Trimethylsilylmethyl)benzylamine
Uniqueness
N,N-Dibenzyl-1-(trimethylsilyl)methanamine is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds with only one benzyl group or different substituents.
Propriétés
Numéro CAS |
109202-53-1 |
|---|---|
Formule moléculaire |
C18H25NSi |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C18H25NSi/c1-20(2,3)16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
Clé InChI |
QHQOOOFYXUDWHT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


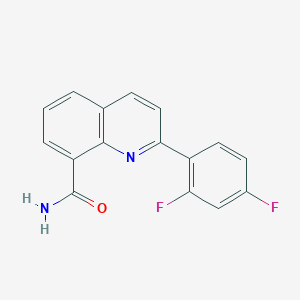
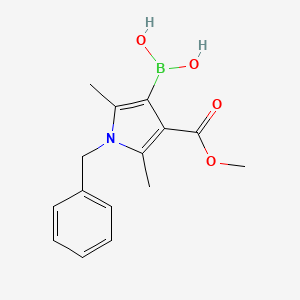
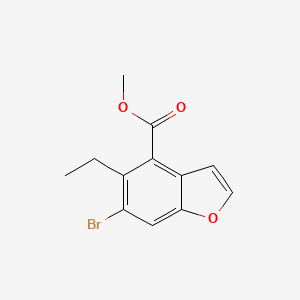
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
